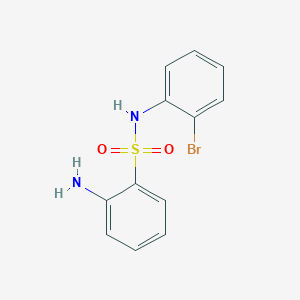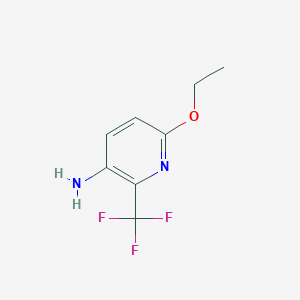
4,8-Dimethylnaphthalene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethylnaphthalene-1,5-diol is an organic compound belonging to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups attached to a naphthalene ring, with methyl groups at the 4 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnaphthalene-1,5-diol typically involves the hydroxylation of 4,8-dimethylnaphthalene. One common method is the oxidation of 4,8-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydroxylation reaction. The process is optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dimethylnaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
4,8-Dimethylnaphthalene-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,8-Dimethylnaphthalene-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparaison Avec Des Composés Similaires
1,5-Dihydroxynaphthalene: Similar structure but lacks the methyl groups at the 4 and 8 positions.
2,6-Dimethylnaphthalene-1,5-diol: Similar structure with methyl groups at different positions.
Uniqueness: 4,8-Dimethylnaphthalene-1,5-diol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
4,8-dimethylnaphthalene-1,5-diol |
InChI |
InChI=1S/C12H12O2/c1-7-3-5-10(14)12-8(2)4-6-9(13)11(7)12/h3-6,13-14H,1-2H3 |
Clé InChI |
XSAWNJXBISKENL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C(C2=C(C=C1)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
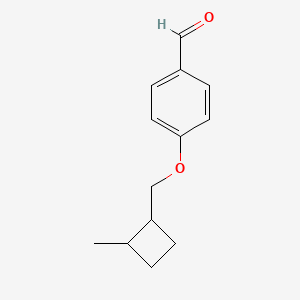
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
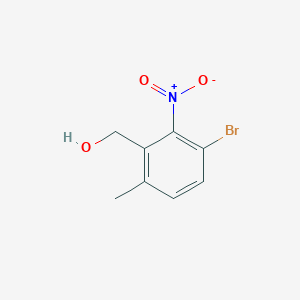
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
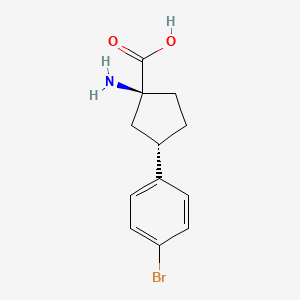
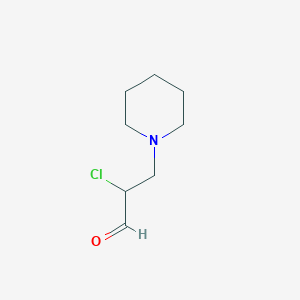
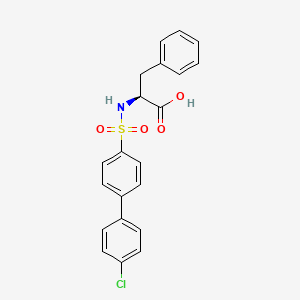
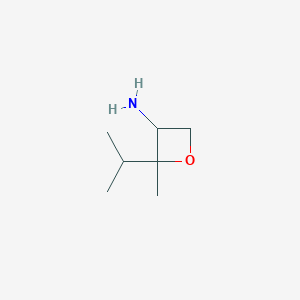
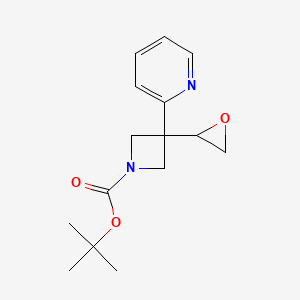
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
